2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine core substituted with a nitro group and a pyridine ring bearing a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a nitro-substituted aldehyde.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a halogenated pyridine derivative.
Methylsulfinyl Group Addition: The methylsulfinyl group can be added through an oxidation reaction, where a methylthio group is oxidized to a methylsulfinyl group using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the methylthio group.
Reduction: Catalytic hydrogenation or metal hydrides for the reduction of the nitro group.
Substitution: Halogenated derivatives and nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and polymerases by binding to their active sites, thereby preventing their normal function.
Pathway Modulation: It modulates signaling pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their biological activities, including anticancer and antifibrotic properties.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have applications in cancer therapy.
Uniqueness
2-((6-(Methylsulfinyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is unique due to the presence of both a nitro group and a methylsulfinyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a multi-target inhibitor make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
77961-71-8 |
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Molecular Formula |
C10H9N5O4S |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
2-[(6-methylsulfinylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N5O4S/c1-20(19)8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16) |
InChI Key |
XDDCTWKBMUZQRR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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